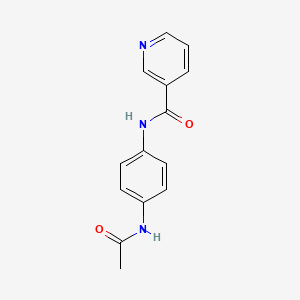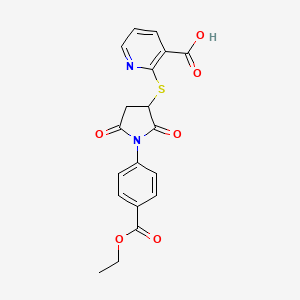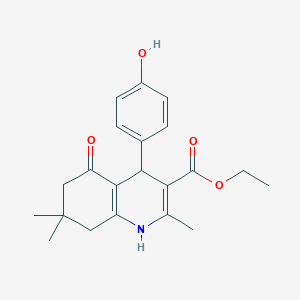![molecular formula C23H20ClFN6O2S B2404520 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897612-96-3](/img/structure/B2404520.png)
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazolo[4,3-b]pyridazine ring, a benzyl group, an amide group, and a thioether group . These functional groups suggest that the compound could have potential biological activity, as many drugs and biologically active compounds contain similar structures .
Molecular Structure Analysis
The molecular formula of the compound is C21H19ClN6O, with an average mass of 406.868 Da and a monoisotopic mass of 406.130890 Da . The presence of multiple aromatic rings and a variety of functional groups suggests that the compound could have interesting electronic and steric properties.Aplicaciones Científicas De Investigación
Molecular Structure and Synthetic Routes
The molecular structure and synthesis of compounds related to N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide have been explored in several studies. These compounds, particularly those with a triazolopyridazine ring, have been synthesized through various routes, often involving the reaction of appropriate azides with different substituents. For example, Biagi et al. (1999) described the synthesis of 4-amino-substituted 1,2,3-triazolo[4,5-d]pyridazines, highlighting the importance of substituents like chlorobenzyl and fluorobenzyl in determining the properties of these compounds (Biagi et al., 1999).
Antiproliferative and Anticonvulsant Activities
Some derivatives of triazolopyridazines have been studied for their antiproliferative activity. Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found that certain compounds inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011). Additionally, Kelley et al. (1995) reported the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and their potent anticonvulsant activity in animal models (Kelley et al., 1995).
Structural Studies and Cytotoxicity
The structural properties of triazolopyridazine derivatives have been extensively studied. Aggarwal et al. (2019) synthesized and characterized a series of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, which, however, showed limited cytotoxic activity against human cervical carcinoma cell lines (Aggarwal et al., 2019).
Antimicrobial and Antioxidant Properties
Certain triazolopyridazine derivatives exhibit antimicrobial and antioxidant properties. For instance, Shakir et al. (2017) synthesized new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives with significant antioxidant ability, surpassing that of known antioxidants like ascorbic acid in certain assays (Shakir et al., 2017). Moreover, Bhuiyan et al. (2006) reported the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have multiple targets, depending on the specific biological context.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to interact with various enzymes and receptors in the biological system . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound interacts with.
Pharmacokinetics
The solubility of a compound in water and organic solvents can influence its absorption and distribution
Result of Action
Given the potential for interaction with various enzymes and receptors , the compound could have a range of effects at the molecular and cellular level. These effects would depend on the specific targets of the compound and the context in which it is used.
Propiedades
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2S/c24-18-4-2-1-3-16(18)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)15-5-7-17(25)8-6-15/h1-10H,11-14H2,(H,26,33)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDJMPEDZWHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)
![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)

![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2404459.png)
